Roselipin 1A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Roselipin 1A is a natural product found in Clonostachys rosea with data available.

Scientific Research Applications

Structure and Composition

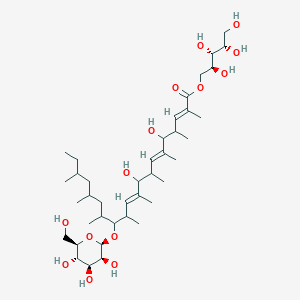

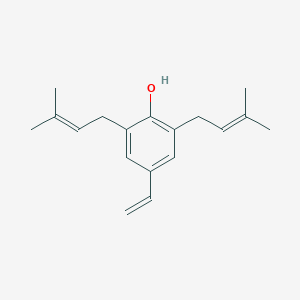

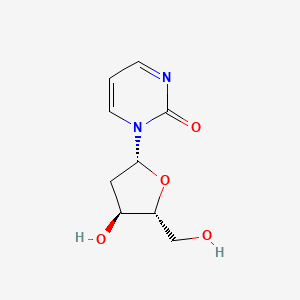

Roselipin 1A, along with other roselipins, has a unique structural composition. The structure of this compound was elucidated through spectroscopic studies, revealing a complex skeleton modified with D-mannose and D-arabinitol (Tabata et al., 1999). This complex structure is significant in understanding the compound's biological activities and potential applications.

Inhibition of Diacylglycerol Acyltransferase (DGAT)

A primary application of this compound is as an inhibitor of diacylglycerol acyltransferase (DGAT). DGAT is a key enzyme in triglyceride synthesis. This compound, produced by Gliocladium roseum, shows inhibitory effects on DGAT activity, which is significant for understanding lipid metabolism and potential therapeutic applications for metabolic disorders (Tomoda et al., 1999).

Essential Structural Features for Activity

The core structure of roselipins, including this compound, is critical for their biological activity. Studies have shown that the arabinitoyl fatty acid core of this compound is essential for eliciting DGAT inhibitory activity. This insight is vital for the design of new inhibitors and understanding the mechanism of action of these compounds (Tomoda et al., 2003).

Anthelmintic Activity

This compound also exhibits positive anthelmintic activity. This was discovered through the isolation of various roselipin compounds from Clonostachys candelabrum, indicating their potential use in controlling parasitic worm infections (Ayers et al., 2010).

Selectivity Towards DGAT Isozymes

In a study on human acyl-CoA:diacylglycerol acyltransferase isozymes, this compound showed selective inhibition towards DGAT2. This selectivity is crucial for developing targeted therapies for diseases related to lipid metabolism (Inokoshi et al., 2009).

Blockage of Chemokine Receptor CXCR3

This compound, along with other roselipins, has been identified as an inhibitor of the CXCR3 receptor. This receptor is involved in inflammatory processes, indicating the potential of this compound in treating diseases associated with inflammation (Ondeyka et al., 2005).

properties

Molecular Formula |

C40H72O14 |

|---|---|

Molecular Weight |

777 g/mol |

IUPAC Name |

[(2S,3R,4S)-2,3,4,5-tetrahydroxypentyl] (2E,6E,10E)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate |

InChI |

InChI=1S/C40H72O14/c1-11-20(2)12-21(3)13-26(8)38(54-40-37(50)36(49)35(48)31(18-42)53-40)27(9)15-24(6)32(45)22(4)14-23(5)33(46)25(7)16-28(10)39(51)52-19-30(44)34(47)29(43)17-41/h14-16,20-22,25-27,29-38,40-50H,11-13,17-19H2,1-10H3/b23-14+,24-15+,28-16+/t20?,21?,22?,25?,26?,27?,29-,30-,31+,32?,33?,34+,35+,36-,37-,38?,40-/m0/s1 |

InChI Key |

PQKVMUDGLBZIJJ-GEXIMXJRSA-N |

Isomeric SMILES |

CCC(C)CC(C)CC(C)C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(=O)OC[C@@H]([C@@H]([C@H](CO)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O |

synonyms |

oselipin 1A roselipin 1B |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR*,5R*,6R*,7S*)-6,7-Dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one](/img/structure/B1250916.png)

![5-[[(2R)-2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine](/img/structure/B1250923.png)

![1-[2-(4-fluorophenyl)cyclohexyl]-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanol](/img/structure/B1250928.png)

![[1-amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-[(5E,7E)-3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl]-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate](/img/structure/B1250933.png)